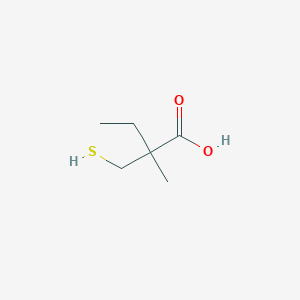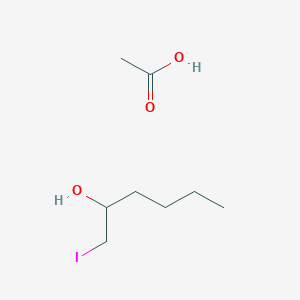
Acetic acid;1-iodohexan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1-iodohexan-2-ol is a chemical compound with the molecular formula C8H15IO3. This compound is a derivative of acetic acid and contains an iodine atom attached to a hexanol chain. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-iodohexan-2-ol typically involves the iodination of hexanol followed by esterification with acetic acid. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The esterification step may require an acid catalyst such as sulfuric acid to promote the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Acetic acid;1-iodohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Acetic acid;1-iodohexan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of acetic acid;1-iodohexan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The hexanol chain and acetic acid moiety contribute to the compound’s overall chemical properties, affecting its solubility and stability.
類似化合物との比較
Similar Compounds
Acetic acid;1-bromohexan-2-ol: Similar structure but with a bromine atom instead of iodine.
Acetic acid;1-chlorohexan-2-ol: Contains a chlorine atom in place of iodine.
Hexanoic acid;1-iodohexan-2-ol: Similar structure but with a hexanoic acid moiety.
Uniqueness
Acetic acid;1-iodohexan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties. The iodine atom’s larger size and higher electronegativity compared to bromine or chlorine make this compound particularly useful in specific synthetic applications and research studies.
特性
CAS番号 |
699021-29-9 |
|---|---|
分子式 |
C8H17IO3 |
分子量 |
288.12 g/mol |
IUPAC名 |
acetic acid;1-iodohexan-2-ol |
InChI |
InChI=1S/C6H13IO.C2H4O2/c1-2-3-4-6(8)5-7;1-2(3)4/h6,8H,2-5H2,1H3;1H3,(H,3,4) |
InChIキー |
JLKNEQFIGCVVDD-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CI)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


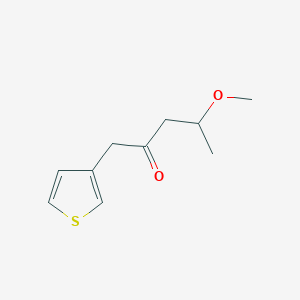
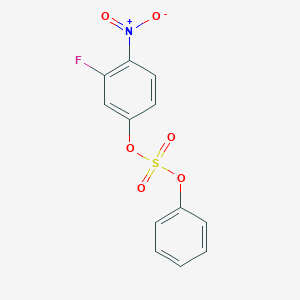
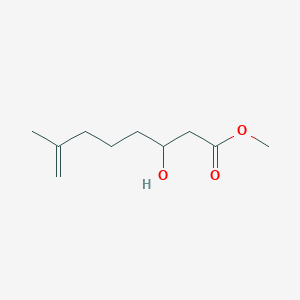
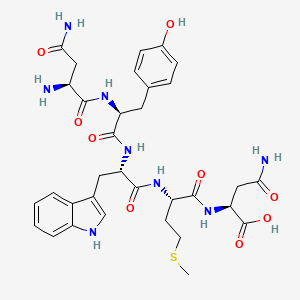
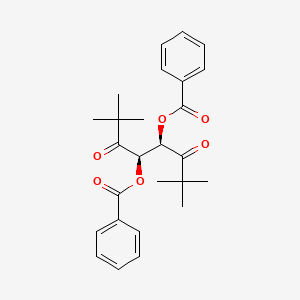
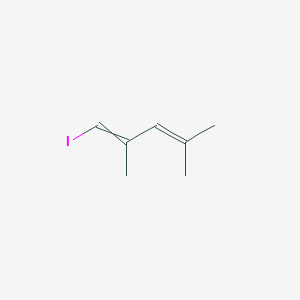
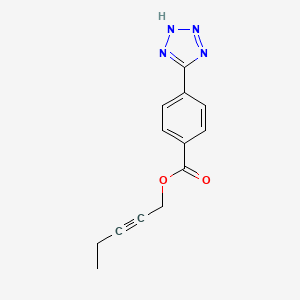
![2-Fluoro-6h-benzo[c]chromen-6-one](/img/structure/B12530303.png)
![2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine](/img/structure/B12530309.png)
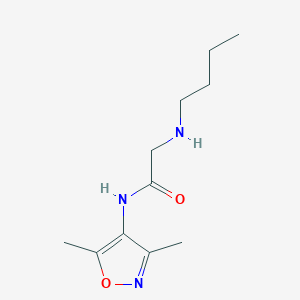
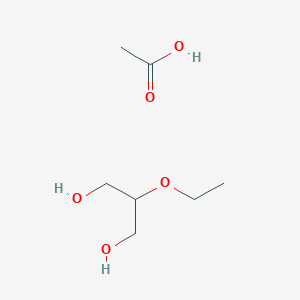
![Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12530316.png)
![6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal](/img/structure/B12530331.png)
